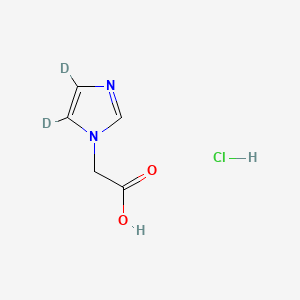

Imidazol-1-yl-acetic Acid-d2 Hydrochloride

Description

Contextualization within Imidazole-Containing Compounds and Stable Isotope Labeling

The imidazole (B134444) ring is a fundamental five-membered heterocyclic motif present in a vast array of biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals. lgcstandards.com Imidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. lgcstandards.comnih.gov The versatility of the imidazole scaffold makes it a common target for chemical modification to develop new therapeutic agents. nih.gov

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as deuterium (B1214612) (²H or D) for hydrogen. This substitution results in a molecule that is chemically very similar to its unlabeled counterpart but has a higher mass. This mass difference is readily detectable by mass spectrometry, making stable isotope-labeled compounds invaluable as internal standards for quantitative analysis.

Significance as a Deuterated Analogue in Contemporary Chemical and Biochemical Research

The primary significance of Imidazol-1-yl-acetic acid-d2 hydrochloride lies in its utility as a deuterated analogue. In modern research, such compounds serve several critical functions. The use of deuterated standards can lead to more accurate and reproducible results in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), by minimizing matrix effects.

While specific research utilizing this compound is not extensively documented in publicly available literature, the applications of analogous deuterated compounds are well-established. For instance, studies on other deuterated imidazopyridines have shown that deuteration can lead to improved metabolic stability. nih.gov This is attributed to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes that involve the cleavage of this bond. nih.gov This can result in a longer biological half-life and altered pharmacokinetic profiles. nih.gov

Historical Perspectives on Imidazol-1-yl-acetic Acid Synthesis and its Derivatives as Chemical Precursors

The synthesis of the non-deuterated parent compound, imidazol-1-yl-acetic acid, has been a subject of interest primarily due to its role as a crucial precursor for the synthesis of zoledronic acid, a third-generation bisphosphonate used to treat bone diseases. ajgreenchem.comsemanticscholar.orgnih.govresearchgate.net Various synthetic routes have been developed over the years, often focusing on the N-alkylation of imidazole with a haloacetic acid derivative. ajgreenchem.comsemanticscholar.orgnih.gov

Early methods involved the reaction of imidazole with reagents like tert-butyl bromoacetate (B1195939) or methyl chloroacetate (B1199739), followed by hydrolysis to yield the desired acid. ajgreenchem.comnih.gov These processes, however, often faced challenges such as the use of expensive catalysts, harsh reaction conditions, and difficulties in isolating the highly water-soluble product. ajgreenchem.com

More recent developments have focused on creating more efficient and environmentally friendly synthetic protocols. For example, a solvent-free approach for the N-alkylation of imidazole with tert-butyl chloroacetate has been reported, offering a greener alternative to traditional solvent-based methods. semanticscholar.org Another improved method involves a non-aqueous cleavage of the tert-butyl ester intermediate using titanium tetrachloride, which simplifies the isolation of the final product, imidazol-1-yl-acetic acid hydrochloride. ajgreenchem.comresearchgate.net The primary driver for these synthetic advancements has been the demand for a scalable and cost-effective route to this key intermediate for the pharmaceutical industry. ajgreenchem.comsemanticscholar.orgnih.gov

Interactive Data Tables

Below are tables summarizing key data for the non-deuterated parent compound, Imidazol-1-yl-acetic acid hydrochloride. This data provides a baseline for understanding the physicochemical properties of its deuterated analogue.

Table 1: Physicochemical Properties of Imidazol-1-yl-acetic Acid Hydrochloride

| Property | Value | Source |

| CAS Number | 87266-37-3 | |

| Molecular Formula | C₅H₇ClN₂O₂ | |

| Molecular Weight | 162.57 g/mol | |

| Appearance | Off-white crystalline solid | researchgate.net |

| Melting Point | 200.3–202.3 °C | ajgreenchem.com |

Table 2: Spectroscopic Data of Imidazol-1-yl-acetic Acid Hydrochloride

| Spectroscopic Technique | Data | Source |

| ¹H NMR (300 MHz, D₂O) | δ 5.1 (s, 3H, -CH₂- + HCl), 7.5 (br s, 2H), 8.7 (s, 1H) | ajgreenchem.com |

| ¹³C NMR (75 MHz, D₂O) | 52.7, 122.4, 125.9, 138.8, 172.8 | ajgreenchem.com |

| IR (cm⁻¹) | 3175, 3125, 3064, 2945, 2869, 2524, 2510, 1732, 1581, 1547, 1403, 1223, 1193, 1081, 780, 650 | ajgreenchem.com |

| Mass Spectrometry (m/z) | 127.0 [M+1, 100%] | ajgreenchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4,5-dideuterioimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H/i1D,2D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJSYXGKHQHRA-PRDLOPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C=N1)CC(=O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662035 | |

| Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185102-88-8 | |

| Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Imidazol 1 Yl Acetic Acid and Its Deuterated Analogue

Conventional Synthetic Routes to Imidazol-1-yl-acetic Acid

The conventional synthesis is a robust two-step process that has been optimized for practicality and yield. unc.edunih.govnih.gov This method serves as the foundation for producing the key intermediate required for various applications.

The first crucial step is the formation of an ester intermediate, typically Imidazol-1-yl-acetic acid tert-butyl ester, through the N-alkylation of imidazole (B134444). unc.edunih.gov This reaction involves the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic carbon of a haloester.

The choice of haloester is critical as the ester group acts as a protecting group for the carboxylic acid functionality during the alkylation step. Common precursors include tert-butyl chloroacetate (B1199739), methyl chloroacetate, and benzyl (B1604629) chloroacetate. google.comajgreenchem.com

Tert-butyl chloroacetate is frequently used due to the stability of the tert-butyl ester intermediate and the specific conditions available for its cleavage. unc.edunih.govchemicalbook.com It can be synthesized by reacting chloroacetyl chloride with tert-butanol. chemicalbook.com

For the synthesis of the deuterated analogue, Imidazol-1-yl-acetic Acid-d2 Hydrochloride , a deuterated precursor is required. Commercially available chloroacetic acid-d3 (ClCD₂CO₂D) serves as an ideal starting point. sigmaaldrich.com This can be converted into a suitable deuterated haloester, such as tert-butyl chloroacetate-d2, using established esterification methods, for subsequent use in the N-alkylation reaction. google.com

The N-alkylation of imidazole requires a base to deprotonate the imidazole N-H, thereby increasing its nucleophilicity. nih.govotago.ac.nz

Potassium Carbonate (K₂CO₃): A widely used and effective base for this transformation is powdered potassium carbonate. nih.govnih.govajgreenchem.com It is a mild, inexpensive, and easy-to-handle solid base that facilitates the reaction with high efficiency. google.comgoogle.com

KOH-K₂CO₃ Combination: In some protocols, a combination of potassium hydroxide (B78521) (KOH) and K₂CO₃ has been reported, which can offer enhanced basicity for the reaction. nih.govnih.gov

N,N-diisopropylethylamine (DIPEA): Organic tertiary amines like DIPEA are also utilized as non-nucleophilic bases in various alkylation reactions to scavenge the acid generated during the reaction, although their specific use in this exact synthesis is less commonly cited than inorganic bases.

The table below summarizes findings from various N-alkylation approaches.

Table 1: Comparison of Base and Solvent Systems for N-Alkylation of Imidazole

| Alkylating Agent | Base System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| tert-butyl chloroacetate | K₂CO₃ | Ethyl Acetate (B1210297) | Reflux, 10 h | 85% | nih.govnih.gov |

| tert-butyl bromoacetate (B1195939) | KOH-K₂CO₃ | Not specified | Not specified | 50% | nih.govnih.gov |

| tert-butyl chloroacetate | K₂CO₃ | Solvent-Free | 70°C, 3 h | 92.5% | ajgreenchem.com |

| methyl chloroacetate | K₂CO₃ / KI | DCM | Not specified | - | ajgreenchem.com |

N-Alkylation Strategies of Imidazole with Haloesters

Impact of Solvent Medium and Solvent-Free Alkylation Protocols

The choice of solvent can significantly influence reaction rate and yield. Solvents such as ethyl acetate, dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are commonly employed. nih.govnih.govgoogle.com An environmentally conscious approach involves a solvent-free N-alkylation protocol. google.comajgreenchem.com This method involves reacting imidazole directly with tert-butyl chloroacetate in the presence of powdered K₂CO₃ at an elevated temperature (e.g., 70°C). ajgreenchem.com This solvent-free approach not only offers high yields (over 90%) but also simplifies the work-up procedure and reduces hazardous waste. google.comajgreenchem.com

Following the successful N-alkylation, the ester protecting group must be removed to unveil the carboxylic acid. The final step involves the formation of the stable hydrochloride salt.

A key innovation in this synthesis is the use of titanium tetrachloride (TiCl₄) for the non-aqueous cleavage of the tert-butyl ester. unc.edunih.govnih.gov This method is particularly advantageous as it avoids aqueous hydrolysis conditions, which can be problematic and require cumbersome water evaporation steps. nih.gov

The procedure involves treating a solution of the imidazol-1-yl-acetic acid tert-butyl ester in a solvent like dichloromethane with TiCl₄ at low temperatures (e.g., -15 to 0°C). unc.edunih.gov The reaction with TiCl₄, a strong Lewis acid, facilitates the selective removal of the tert-butyl group. Subsequent quenching with an alcohol, such as isopropyl alcohol, leads to the precipitation of the desired Imidazol-1-yl-acetic acid hydrochloride salt in high purity. unc.edunih.gov

Table 2: Reaction Conditions for TiCl₄-Mediated Ester Cleavage

| Substrate | Reagent | Solvent | Temperature | Time | Outcome | Reference |

|---|

Ester Cleavage and Hydrochloride Salt Formation Techniques

Aqueous Hydrolysis Followed by Acidic Treatment

A prevalent method for the synthesis of Imidazol-1-yl-acetic acid involves the hydrolysis of an ester precursor, such as a methyl, ethyl, or tert-butyl ester of Imidazol-1-yl-acetic acid, in an aqueous medium. ajgreenchem.comnih.gov This is typically followed by treatment with a strong acid, most commonly hydrochloric acid, to yield the desired hydrochloride salt. ajgreenchem.com

The general procedure commences with the N-alkylation of imidazole with a haloacetate ester. For instance, reacting imidazole with tert-butyl chloroacetate in the presence of a base like potassium carbonate can yield Imidazol-1-yl-acetic acid tert-butyl ester. ajgreenchem.com This ester is then subjected to hydrolysis. One approach involves heating the ester in water. For example, a mixture of Imidazol-1-yl-acetic acid tert-butyl ester and water can be heated to approximately 90-95 °C. ajgreenchem.com The completion of the hydrolysis reaction is often indicated by the formation of a clear solution. ajgreenchem.com

Following the hydrolysis, the reaction mixture is cooled, and concentrated hydrochloric acid is added. This serves two purposes: it protonates the carboxylic acid and the imidazole ring, leading to the formation of the hydrochloride salt. The product, Imidazol-1-yl-acetic acid hydrochloride, can then be isolated, often through crystallization. ajgreenchem.com

Another variation involves the acidic hydrolysis of a benzyl ester of Imidazol-1-yl-acetic acid using 10% hydrochloric acid. nih.govsciforum.net This debenzylation and hydrolysis can be performed by stirring the ester with aqueous HCl at elevated temperatures, for instance at 65 °C for 24 hours. sciforum.net After the reaction, an organic solvent like toluene (B28343) can be added to facilitate the separation of the aqueous phase containing the product. sciforum.net Evaporation of the water from the aqueous phase then allows for the precipitation of Imidazol-1-yl-acetic acid. sciforum.net

Strategies for Yield Optimization and Purity Control in Synthesis

Optimizing the yield and ensuring the purity of Imidazol-1-yl-acetic acid are crucial for its use in subsequent pharmaceutical syntheses. Several factors, from the choice of reactants and solvents to the control of reaction conditions, play a significant role.

One key aspect of purity control is minimizing the formation of byproducts, such as the di-acid impurity that can arise from the di-alkylation of imidazole. ajgreenchem.com The choice of base and the stoichiometry of the reactants are critical in this regard. While weak bases like alkali metal carbonates are commonly used, strong bases such as potassium tertiary butoxide have been suggested to be more suitable for preventing di-alkylation. ajgreenchem.com Furthermore, controlling the molar equivalent of the alkylating agent, such as tert-butyl chloroacetate, is essential. Using a near-equimolar amount of the chloroacetate can substantially reduce the formation of the di-acid impurity to less than 0.50%. ajgreenchem.com

The choice of solvent also impacts the reaction's efficiency and the purity of the product. While various organic solvents like dichloromethane, DMF, and ethyl acetate have been employed, solvent-free synthesis has emerged as an environmentally friendly and efficient alternative. ajgreenchem.comajgreenchem.com Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate can lead to high yields and simplifies the work-up procedure, as the product ester can be crystallized directly by adding water to the reaction mass. ajgreenchem.com

The final isolation and purification steps are also critical for obtaining a high-purity product. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC). chemimpex.com

Table 1: Factors Influencing Yield and Purity of Imidazol-1-yl-acetic Acid

| Factor | Influence on Yield and Purity | Research Findings |

| Base Selection | Can control the extent of di-alkylation, a major impurity. | Strong bases like potassium tertiary butoxide are preferred over weaker bases such as alkali metal carbonates to minimize di-acid formation. ajgreenchem.com |

| Reactant Stoichiometry | The molar ratio of the alkylating agent to imidazole affects impurity levels. | Using one molar equivalent of tert-butyl chloroacetate can limit the di-acid impurity to below 0.50%. ajgreenchem.com |

| Solvent Choice | Impacts reaction environment, work-up procedure, and environmental footprint. | Solvent-free methods offer high yields and simpler work-up compared to using solvents like dichloromethane or ethyl acetate. ajgreenchem.comajgreenchem.com |

| Reaction Type | One-pot syntheses can improve overall yield by reducing intermediate losses. | A one-pot synthesis using methanesulfonic acid for ester cleavage showed high yield. researchgate.net |

Challenges and Solutions in Intermediate Isolation and Purification

A significant challenge in the synthesis of Imidazol-1-yl-acetic acid is the isolation and purification of the intermediates and the final product, particularly from aqueous media. nih.gov The high water solubility of Imidazol-1-yl-acetic acid makes its extraction from aqueous solutions with common organic solvents inefficient, often necessitating the evaporation of large volumes of water. nih.gov

Another challenge is the removal of unreacted starting materials and byproducts. In the solvent-free synthesis of the tert-butyl ester intermediate, a simple and effective purification is achieved by adding water to the cooled reaction mass. ajgreenchem.com The desired ester crystallizes as a white solid, while unreacted imidazole, the base, and other inorganic byproducts remain dissolved in the water. ajgreenchem.com This avoids the need for solvent extraction and evaporation. ajgreenchem.com

Deuteration Strategies for this compound

The synthesis of this compound, where two deuterium (B1214612) atoms are incorporated into the acetate moiety, requires specific deuteration strategies. These strategies can be broadly categorized into methods involving regiospecific deuterium incorporation, the use of deuterated precursors, and an understanding of the underlying reaction mechanisms.

Regiospecific Incorporation of Deuterium into the Acetate Moiety

Achieving regiospecific deuteration at the α-position of the carboxylic acid (the acetate moiety) is key to the synthesis of Imidazol-1-yl-acetic acid-d2. One of the most common methods for such specific labeling is through hydrogen-deuterium (H-D) exchange reactions. nih.govwikipedia.org The α-hydrogens of carboxylic acids and their esters are acidic and can be exchanged for deuterium in the presence of a deuterium source, typically deuterium oxide (D₂O), under either acidic or basic catalysis. libretexts.orgquora.com

For Imidazol-1-yl-acetic acid, this exchange could theoretically be performed on the final molecule or an ester intermediate. The reaction involves the formation of an enolate or enol intermediate, which then gets deuterated by D₂O. libretexts.org The process is reversible, so an excess of the deuterium source is required to drive the equilibrium towards the deuterated product. libretexts.org Ruthenium catalysts have been shown to be effective in promoting regiospecific H-D exchange in molecules containing an imidazole ring, using D₂O as the deuterium source. nih.gov

Another approach involves the synthesis from a malonic acid derivative. α-Deuterated carboxylic acids can be synthesized from corresponding malonic acids through a process of hydrogen/deuterium exchange and subsequent decarboxylation in the presence of D₂O. nih.govlu.se This method is reported to be general, mild, and efficient, often not requiring organic solvents or further purification. nih.govlu.se

Synthesis Utilizing Deuterated Precursors

A more direct and often less complex method for synthesizing this compound is to start with a deuterated precursor. A logical choice would be a deuterated haloacetic acid derivative. Commercially available deuterated chloroacetic acid, specifically chloroacetic acid-d3 (ClCD₂CO₂D), presents a viable starting material.

The synthesis would likely follow a similar pathway to the non-deuterated analogue, involving the N-alkylation of imidazole with the deuterated chloroacetic acid or its ester. For example, reacting imidazole with an ester of chloroacetic acid-d2 would yield the corresponding deuterated ester of Imidazol-1-yl-acetic acid. Subsequent hydrolysis of this ester under aqueous or non-aqueous conditions, as described for the non-deuterated compound, would lead to the formation of Imidazol-1-yl-acetic acid-d2. Finally, treatment with hydrochloric acid would provide the desired this compound. This approach offers the advantage of introducing the deuterium atoms at a specific location early in the synthetic sequence, avoiding potential issues with non-specific exchange reactions on the final molecule.

Table 2: Potential Deuterated Precursors for Synthesis

| Deuterated Precursor | Potential Synthetic Route | Considerations |

| Chloroacetic acid-d3 | N-alkylation of imidazole with chloroacetic acid-d3 or its ester, followed by hydrolysis and salt formation. | Commercially available, allowing for a direct synthetic route. Reaction conditions would likely be similar to the non-deuterated synthesis. |

| Deuterated Malonic Acid Derivative | Synthesis of a suitable imidazolyl-substituted malonic acid, followed by H-D exchange and decarboxylation in D₂O. | Offers a method for introducing deuterium, but may involve more synthetic steps. nih.govlu.se |

Mechanistic Considerations of Deuterium Exchange and Labeling Efficiency

The efficiency of deuterium labeling is a critical factor in the synthesis of deuterated compounds. When employing H-D exchange reactions, the mechanism typically involves the formation of an enol or enolate intermediate. libretexts.org In an acidic medium (using D₃O⁺), the carbonyl oxygen of the acetic acid moiety is protonated (or deuterated), increasing the acidity of the α-hydrogens. A base (which could be D₂O) then removes an α-proton, forming an enol. Tautomerization back to the keto form can incorporate a deuterium atom at the α-position. libretexts.org In a basic medium (using a base and D₂O), an α-proton is directly removed to form an enolate, which is then deuterated by D₂O. quora.com

The labeling efficiency is influenced by several factors, including the pH of the solution, temperature, reaction time, and the nature of the catalyst, if used. nih.gov The exchange is an equilibrium process, so a large excess of the deuterium source (D₂O) is necessary to achieve high levels of deuterium incorporation. wikipedia.org Back-exchange, where the incorporated deuterium is replaced by a proton, can also occur, especially during work-up and purification if protic solvents are used. wikipedia.org

When using a deuterated precursor like chloroacetic acid-d2, the primary concern for labeling efficiency is the potential for H-D exchange during subsequent reaction steps. If the reaction conditions for hydrolysis or other transformations are harsh and involve protic solvents, there is a risk of losing some of the deuterium labeling. Therefore, careful selection of reaction conditions and work-up procedures is essential to maintain the isotopic purity of the final product. Non-aqueous work-up procedures could be advantageous in this regard.

Application of Green Chemistry Principles in Synthetic Route Development

The development of environmentally benign synthetic methods is a central goal of modern chemistry. The principles of green chemistry provide a framework for designing safer, more efficient, and sustainable chemical processes. In the context of Imidazol-1-yl-acetic acid synthesis, several green chemistry principles have been successfully applied.

One of the most impactful green chemistry strategies is the reduction or elimination of hazardous solvents. A solvent-free approach for the synthesis of Imidazol-1-yl-acetic acid hydrochloride has been reported, which significantly reduces the environmental impact of the process. ajgreenchem.com This method involves the direct reaction of imidazole with tert-butyl chloroacetate in the absence of a solvent, followed by hydrolysis. ajgreenchem.com This not only eliminates the need for potentially toxic and volatile organic solvents but also simplifies the work-up procedure and can lead to higher yields. ajgreenchem.comresearchgate.net

The use of alternative energy sources, such as microwave irradiation, is another key principle of green chemistry. nih.govtandfonline.comijpsjournal.comnih.govthieme-connect.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields and purity. nih.govtandfonline.comijpsjournal.com For the synthesis of related N-heterocyclic compounds, microwave irradiation has been shown to be highly effective, offering a more energy-efficient alternative to conventional heating methods. nih.govtandfonline.comijpsjournal.com

The principles of atom economy and waste prevention are also central to green synthetic design. acs.org By carefully selecting reagents and designing reaction pathways that maximize the incorporation of all starting materials into the final product, the generation of waste can be minimized. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly advantageous in this regard as they can reduce the need for intermediate purification steps and minimize solvent usage. researchgate.net

The development of a continuous-flow process for the synthesis of a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, highlights the potential for process intensification and improved safety in the production of N-heterocyclic acetic acids. Flow chemistry allows for precise control over reaction parameters, leading to higher selectivity and yields, and can be a safer way to handle highly reactive intermediates.

Interactive Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Heterocycle Synthesis | Benefits | References |

| Solvent-Free Synthesis | One-pot synthesis of imidazole derivatives | Reduced waste, simplified work-up, often higher yields | ajgreenchem.comresearchgate.netnih.gov |

| Microwave-Assisted Synthesis | Synthesis of N-heterocycles | Drastically reduced reaction times, increased yields, improved energy efficiency | nih.govtandfonline.comijpsjournal.comthieme-connect.com |

| Process Intensification | Continuous-flow synthesis of triazole acetic acid | Enhanced safety, improved yield and selectivity, better process control | - |

| Waste Prevention | One-pot multi-component reactions | Minimized waste, reduced purification steps, improved atom economy | researchgate.netacs.org |

Advanced Analytical Applications in Chemical and Biochemical Research

Role as a Stable Isotope Internal Standard in Mass Spectrometry-Based Assays

The primary and most significant role of Imidazol-1-yl-acetic Acid-d2 Hydrochloride is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS). science.gov An ideal internal standard is a compound that behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization. nih.gov By incorporating deuterium (B1214612), a stable, non-radioactive heavy isotope of hydrogen, the mass of the molecule is increased without significantly altering its chemical properties. creative-proteomics.com This allows the standard to be differentiated from the endogenous, non-labeled analyte by the mass spectrometer, while ensuring it experiences similar analytical variability. science.gov

The use of deuterated internal standards is a cornerstone of achieving high precision and accuracy in quantitative analytical chemistry. creative-proteomics.com this compound, when added to a sample at a known concentration at the beginning of the workflow, effectively normalizes for variations that can occur during analysis. science.gov It serves as a robust calibration reference, helping to correct for procedural errors, including inconsistencies in sample extraction, derivatization, and injection volume. creative-proteomics.commdpi-res.com

One of the most significant challenges in MS-based quantification, especially using techniques like electrospray ionization (ESI), is the "matrix effect". core.ac.uk Co-eluting compounds from complex biological samples can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement, which causes significant imprecision. nih.govcore.ac.uk Because a deuterated standard like this compound co-elutes with the analyte, it is subjected to the same matrix effects. mdpi-res.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these variations are canceled out, leading to a more accurate and reliable quantification of the analyte. nih.govmdpi-res.com This compensation is crucial for robust method development and validation, ensuring that the analytical procedure is rugged and reliable. creative-proteomics.com

Imidazol-1-yl-acetic acid is a key endogenous metabolite, primarily formed through two major pathways: the oxidative deamination of histamine (B1213489) by diamine oxidase (DAO) and the transamination of the amino acid histidine. mdpi-res.comcore.ac.uk As a terminal metabolite of histamine, its concentration in biological fluids like urine and plasma is often measured to assess global histamine turnover, which is relevant in studies of allergic reactions, anaphylaxis, and certain neurological conditions. nih.govresearchgate.net

In metabolomics, the accurate quantification of such endogenous compounds is essential but challenging due to their presence in complex biological matrices. The use of this compound is therefore critical in targeted metabolomics studies focused on the histamine pathway. researchgate.net Research methods have been developed to quantify histamine and its key metabolites, including imidazoleacetic acid, from human urine, where the lack of labeled internal standards was noted as a significant challenge that could be overcome by their use. By enabling precise measurement, the deuterated standard facilitates research into how metabolic pathways, such as histidine metabolism, are altered in various physiological and pathological states. nih.gov

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for trace-level analysis due to its high sensitivity and selectivity. core.ac.ukportlandpress.com this compound is ideally suited for these methods. In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, which separates the analyte and internal standard from many other matrix components. portlandpress.com Following elution from the LC column, the compounds are ionized and enter the mass spectrometer.

In the MS/MS instrument, a specific precursor ion (the molecular ion) for both the analyte (e.g., Imidazole-1-yl-acetic acid) and the internal standard (Imidazol-1-yl-acetic Acid-d2) is selected and fragmented. The intensity of a specific, stable fragment ion (product ion) is then measured. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. The use of a deuterated standard is particularly vital as it compensates for fluctuations in instrument response, which is indispensable for achieving reliable results at trace concentrations. While a specific method validation for this compound is not broadly published, a representative LC-MS/MS method can be defined based on the compound's structure.

| Parameter | Analyte: Imidazol-1-yl-acetic Acid | Internal Standard: Imidazol-1-yl-acetic Acid-d2 |

|---|---|---|

| Formula | C₅H₆N₂O₂ | C₅H₄D₂N₂O₂ |

| Molecular Weight | 126.11 | 128.12 |

| Precursor Ion (Q1) [M+H]⁺ | m/z 127.1 | m/z 129.1 |

| Product Ion (Q3) | m/z 81.1 (Loss of COOH₂) | m/z 83.1 (Loss of COOH₂) |

| Dwell Time (ms) | 50 - 100 | |

| Collision Energy (eV) | 15 - 25 | |

| LC Column Type | Reversed-Phase C18 or HILIC |

Utility in Proteomics Research as a Labeled Biochemical

While the primary application of this compound is in small molecule and metabolite quantification, its utility as a labeled biochemical could extend to specialized areas of proteomics. Standard proteomics workflows often use stable isotope-labeled amino acids (SILAC) or chemical tags (TMT, iTRAQ) to label entire proteins or peptides for relative quantification. science.gov The application of a labeled metabolite like this compound would be different and more targeted.

A potential, specialized application lies in tracing the metabolic fate of histidine and histamine and investigating their interaction with proteins. Reactive metabolites can form covalent adducts with proteins, leading to post-translational modifications that can alter protein function and are implicated in various pathologies. creative-proteomics.com Imidazoleacetic acid itself is a known oxidation product of the histidine side chain within proteins. In a research context, cells or tissues could be treated with labeled histamine or histidine precursors that metabolize into Imidazol-1-yl-acetic Acid-d2. Researchers could then use mass spectrometry to screen for proteins that have been modified by this deuterated metabolite, helping to identify novel protein-metabolite interactions and explore the downstream effects of histamine pathway activity on the proteome.

Method Development for Complex Matrix Analysis Utilizing Deuterated Standards

Developing robust analytical methods for complex biological matrices such as plasma, urine, tissue homogenates, or cerebrospinal fluid presents significant challenges. nih.govnih.gov These matrices contain a vast array of endogenous substances—salts, lipids, proteins, and other metabolites—that can interfere with analysis. core.ac.uk The use of a deuterated standard like this compound is a fundamental strategy for overcoming these issues during method development. nih.gov

During the development phase, analysts must optimize sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove as much interference as possible while efficiently recovering the analyte. nih.gov By spiking the matrix with the deuterated standard at the outset, the recovery efficiency of each step can be accurately assessed. Furthermore, the co-eluting nature of the stable isotope-labeled standard is critical for diagnosing and mitigating matrix effects that persist even after sample cleanup. mdpi-res.comresearchgate.net If the analyte-to-standard ratio remains constant across different sample lots and dilutions, it provides confidence that the method is free from differential matrix effects and is reliable for its intended purpose. researchgate.net Therefore, incorporating this compound early in method development is key to creating a quantitative assay that is specific, accurate, and rugged enough for high-throughput clinical or research applications.

Mechanistic Studies Involving Imidazol 1 Yl Acetic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in N-Alkylation of Imidazole (B134444) Systems

The N-alkylation of the imidazole ring is a fundamental process for the synthesis of compounds like Imidazol-1-yl-acetic acid. doaj.orgnih.gov The reaction typically proceeds via a nucleophilic substitution mechanism, where one of the nitrogen atoms of the imidazole ring attacks an electrophilic carbon, such as the one in tert-butyl chloroacetate (B1199739). nih.govnih.gov The ambident nucleophilic nature of the imidazole ring means that in unsymmetrical imidazoles, alkylation can lead to a mixture of products. otago.ac.nz The mechanism and resulting product distribution are highly dependent on the reaction conditions. otago.ac.nz

Two primary mechanistic pathways are generally considered:

Sₑ2' Mechanism: Under neutral or acidic conditions, the free base of the imidazole acts as the nucleophile. The reaction is considered a second-order electrophilic substitution. In this scenario, for unsymmetrical imidazoles with an electron-withdrawing substituent, a tautomeric equilibrium exists. The 4-substituted tautomer often predominates, and even if it is the less reactive species, its higher concentration can control the product ratio, leading to a higher proportion of the 1,5-disubstituted product. otago.ac.nz

Sₑ2cB Mechanism: In the presence of a strong base, the imidazole ring is deprotonated to form the imidazolide (B1226674) anion. This highly nucleophilic anion then attacks the alkylating agent. This pathway is common in phase-transfer catalysis conditions or when using bases like potassium carbonate or potassium hydroxide (B78521). otago.ac.nzresearchgate.netajgreenchem.com

A practical synthesis of Imidazol-1-yl-acetic acid tert-butyl ester, a precursor to the target compound, involves reacting imidazole with tert-butyl chloroacetate using potassium carbonate as the base in a solvent like ethyl acetate (B1210297). nih.gov

Table 1: N-Alkylation Mechanisms of Imidazole

| Mechanism | Reaction Conditions | Reacting Species | Key Characteristics |

|---|---|---|---|

| Sₑ2' | Neutral / Ethanolic | Free Imidazole Base | Tautomeric equilibrium influences product ratio; often favors the product from the more abundant, though less reactive, tautomer. otago.ac.nz |

| Sₑ2cB | Basic / Aqueous NaOH | Imidazolide Anion | Governed by electronic and steric factors of the anion; generally faster due to the increased nucleophilicity of the deprotonated imidazole. otago.ac.nz |

Detailed Investigation of Ester Cleavage Mechanisms (e.g., TiCl₄-mediated processes)

The conversion of Imidazol-1-yl-acetic acid esters to the final acid hydrochloride salt often requires an ester cleavage step. While aqueous hydrolysis is possible, non-aqueous methods are preferred to avoid difficult extractions of the highly water-soluble product. nih.govresearchgate.net A particularly effective method is the use of titanium tetrachloride (TiCl₄) for the cleavage of tert-butyl esters. doaj.orgnih.gov

The TiCl₄-mediated process is notable for its efficiency and for directly producing the hydrochloride salt in a single pot, avoiding the need to add hydrochloric acid separately. nih.govajgreenchem.com

Plausible Mechanism: The reaction mechanism involves the Lewis acidic TiCl₄ acting as an activating agent. nih.govresearchgate.net

Activation: The ester oxygen atom of the Imidazol-1-yl-acetic acid tert-butyl ester coordinates with the electron-deficient titanium center of TiCl₄. This interaction polarizes the carbonyl group and weakens the adjacent C-O bond of the tert-butyl group. nih.gov

Cleavage: The coordination facilitates the cleavage of the tert-butyl C-O bond, likely forming a stable tert-butyl cation and a titanium-alkoxide complex. nih.gov

Salt Formation: During this conversion, HCl is generated in situ, which is subsequently trapped by the basic nitrogen of the imidazole ring, forming the stable Imidazol-1-yl-acetic acid hydrochloride salt directly in the reaction mixture. nih.gov

Workup: Quenching the reaction with an alcohol like isopropanol (B130326) precipitates the desired acid hydrochloride product. nih.gov

This tandem ester cleavage and salt formation is a highly practical approach for synthesizing the title compound. nih.gov Studies on related TiCl₄-mediated reactions suggest the formation of an adduct between the carboxyl-containing species and titanium tetrachloride is a key step, rather than the formation of an acid chloride intermediate. mdpi.com

Impact of Steric and Electronic Factors on Reaction Pathways and Selectivity

For unsymmetrical imidazole derivatives, the regioselectivity of N-alkylation is a critical consideration, governed by a delicate interplay of steric and electronic factors. otago.ac.nz

Electronic Effects: The presence of substituents on the imidazole ring significantly alters the electron density and, therefore, the nucleophilicity of the two ring nitrogen atoms.

Electron-withdrawing groups (e.g., nitro groups) deactivate the imidazole ring towards electrophilic attack. The deactivation is more pronounced at the adjacent nitrogen (N-1), making the more remote nitrogen (N-3) the preferred site for alkylation in the imidazolide anion (Sₑ2cB mechanism). The inductive effect of the substituent is the dominant electronic factor in these cases. otago.ac.nz

Steric Effects: The size of both the substituent on the imidazole ring and the incoming alkylating agent plays a significant role in determining the reaction's regiochemistry. otago.ac.nz

An increase in the steric bulk of the substituent at the C-4 (or C-5) position will hinder the approach of the electrophile to the adjacent nitrogen (N-1), thus favoring alkylation at the less hindered nitrogen (N-3). otago.ac.nz

Similarly, using a bulkier alkylating agent will also lead to a greater preference for reaction at the sterically more accessible nitrogen atom. otago.ac.nz

In the palladium-catalyzed arylation of imidazoles, electronic properties are also key determinants of selectivity. Palladation is favored at the C-5 position due to the inductive stabilization from the N-1 nitrogen, whereas it is disfavored at C-4 due to electronic repulsion between the nitrogen's lone pair and the polarized C-Pd bond. nih.gov

Table 2: Factors Influencing Regioselectivity of Imidazole N-Alkylation

| Factor | Influence on N-1 Alkylation | Influence on N-3 Alkylation | Example |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) at C-4 | Decreased (deactivated by induction) | Increased (less deactivated) | Alkylation of 4-nitroimidazole (B12731) favors the N-3 position. otago.ac.nz |

| Bulky Substituent at C-4 | Decreased (steric hindrance) | Increased (more accessible) | Increasing substituent size directs alkylation away from the adjacent nitrogen. otago.ac.nz |

| Bulky Alkylating Agent | Decreased (steric hindrance) | Increased (more accessible) | A larger electrophile will preferentially attack the less hindered nitrogen. otago.ac.nz |

Computational Chemistry and Theoretical Modeling Approaches for Mechanistic Insights

Computational chemistry has become an indispensable tool for gaining deep, quantitative insights into the reaction mechanisms of imidazole systems. acs.orgnih.gov By modeling reaction pathways, transition states, and intermediates, theoretical approaches can elucidate aspects that are difficult to probe experimentally.

Density Functional Theory (DFT): This is a widely used method to study imidazole chemistry. DFT calculations can be applied to investigate reaction thermodynamics and kinetics, such as in the formation of imidazoles from glyoxal (B1671930) and amines, where calculations identified a diimine species as a crucial intermediate and mapped out the subsequent ring-closure pathway. nih.govresearchgate.net

Reaction Kinetics and Rate Coefficients: For reactions like the atmospheric oxidation of imidazole by hydroxyl radicals, quantum chemistry calculations (e.g., at the M06-2X/aug-cc-pVTZ level of theory) coupled with statistical theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used. rsc.org These models can determine kinetic rate coefficients, calculate atmospheric lifetimes, and reveal that pathways like OH-addition are significantly more rapid than H-abstraction. acs.orgrsc.org

Solvent and Catalyst Effects: Theoretical models can incorporate solvent effects (e.g., using Poisson-Boltzmann or other continuum models) and the presence of catalysts. nih.gov For instance, computational studies on TiCl₄-mediated reactions can model the formation of Lewis acid-base adducts and calculate the energy profiles for subsequent steps, supporting proposed mechanisms like the one for ester cleavage. researchgate.net These calculations provide optimized geometries and free energy diagrams that visualize the entire reaction coordinate. researchgate.netescholarship.org

These computational approaches provide a molecular-level understanding of reactivity, confirming experimental observations and predicting the behavior of new derivatives. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium (B1214612) Incorporation (e.g., ¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Imidazol-1-yl-acetic Acid-d2 Hydrochloride. It provides detailed information about the carbon-hydrogen framework and is uniquely suited to confirm the position and extent of deuterium labeling.

¹H NMR: In the proton NMR spectrum of the non-deuterated (protium) analogue, Imidazol-1-yl-acetic acid hydrochloride, a characteristic singlet corresponding to the two methylene (B1212753) protons (-CH₂-) is observed. nih.govajgreenchem.com The successful synthesis of the d2-variant is unequivocally confirmed by the absence or significant reduction of this peak in the ¹H NMR spectrum. The remaining signals correspond to the protons on the imidazole (B134444) ring.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon backbone of the molecule. For the non-deuterated compound, distinct signals are observed for the carboxyl carbon, the methylene carbon, and the three carbons of the imidazole ring. nih.govsemanticscholar.org In the spectrum of this compound, the signal for the deuterated methylene carbon (-CD₂-) exhibits two key changes: a slight upfield shift (isotopic shift) and splitting into a multiplet due to coupling with the deuterium nuclei (spin I=1).

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments helps distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment on the protium (B1232500) compound would show the methylene (-CH₂-) carbon as a negative signal and the imidazole CH carbons as positive signals. For the d2-labeled compound, the signal for the -CD₂- group would be absent in the DEPT spectrum, providing definitive proof of the substitution at the methylene position.

Table 1: Comparative NMR Data for Imidazol-1-yl-acetic Acid Hydrochloride and its d2-Analogue Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

| Group | Non-Deuterated (¹H) nih.govajgreenchem.com | d2-Analogue (¹H) | Non-Deuterated (¹³C) nih.govajgreenchem.comsemanticscholar.org | d2-Analogue (¹³C) | DEPT-135 (d2-Analogue) |

| -CH₂-/-CD₂- | ~5.1 ppm (s, 2H) | Absent | ~52.7 ppm | Shifted upfield, multiplet | Absent |

| Imidazole CH | ~7.5 ppm (br s, 2H) | ~7.5 ppm (br s, 2H) | ~122.4, 125.9 ppm | ~122.4, 125.9 ppm | Positive Signals |

| Imidazole CH | ~8.7 ppm (s, 1H) | ~8.7 ppm (s, 1H) | ~138.8 ppm | ~138.8 ppm | Positive Signal |

| -COOH | Not always observed | Not always observed | ~172.8 ppm | ~172.8 ppm | Absent |

s = singlet, br s = broad singlet

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Purity Determination

Mass spectrometry is a critical tool for verifying the molecular weight of the target compound and, crucially, for determining its isotopic purity. rsc.org

High-Resolution Mass Spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental formula. The introduction of two deuterium atoms in place of two protium atoms increases the molecular weight by approximately 2.016 Da.

Furthermore, MS is the primary method for quantifying isotopic enrichment. nih.govrsc.org By analyzing the relative intensities of the ion peaks corresponding to the non-deuterated (d0), singly deuterated (d1), and doubly deuterated (d2) species, the isotopic purity can be calculated. rsc.orgresearchgate.net This analysis confirms the success of the labeling procedure and ensures the compound is suitable for its intended applications. nih.gov

Table 2: Expected [M+H]⁺ Ions for Isotopologues of Imidazol-1-yl-acetic Acid

| Isotopologue | Formula | Expected Exact Mass [M+H]⁺ | Description |

| d0 | C₅H₇N₂O₂ | 127.0502 | Non-deuterated impurity |

| d1 | C₅H₆DN₂O₂ | 128.0565 | Partially-deuterated impurity |

| d2 | C₅H₅D₂N₂O₂ | 129.0628 | Target deuterated compound |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as vibrations from the imidazole ring. nih.govajgreenchem.comsemanticscholar.org

The most significant impact of deuteration on the IR spectrum is the shift of the C-H stretching and bending vibrations to lower frequencies. The C-H stretching vibrations of the methylene group, typically found in the 2800-3000 cm⁻¹ region, are replaced by C-D stretching vibrations, which are expected to appear around 2100-2200 cm⁻¹. ajgreenchem.com The appearance of these new bands, coupled with the disappearance of the original C-H bands, serves as direct evidence of successful deuterium incorporation.

Table 3: Key IR Absorption Bands for Imidazol-1-yl-acetic Acid Hydrochloride nih.govajgreenchem.comsemanticscholar.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Note on d2-Analogue |

| ~3400-2500 | O-H stretch (broad) | Carboxylic Acid | No significant change |

| ~3175-3125 | C-H stretch | Imidazole Ring | No significant change |

| ~2945-2869 | C-H stretch | Methylene (-CH₂-) | Absent. Replaced by C-D stretch (~2100-2200 cm⁻¹) |

| ~1732 | C=O stretch | Carboxylic Acid | No significant change |

| ~1581-1547 | C=N, C=C stretch | Imidazole Ring | No significant change |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. ajgreenchem.com This technique separates the target compound from any starting materials, by-products, or other impurities that may be present after synthesis and purification. researchgate.net

A reversed-phase HPLC method is typically employed, using a C8 or C18 column. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile, run in either an isocratic or gradient mode. researchgate.netnih.gov Detection is commonly performed using a UV detector.

The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed using certified reference standards of known concentrations to accurately determine the amount of the compound in a sample.

Table 4: Representative HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.025 M KH₂PO₄ (pH adjusted to ~3.2) B: Methanol or Acetonitrile nih.gov |

| Elution | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | UV at ~210-300 nm researchgate.netnih.gov |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Deuterated Analogues

The synthesis of Imidazol-1-yl-acetic acid hydrochloride is a well-established process, crucial for the production of key pharmaceutical compounds like zoledronic acid. nih.govajgreenchem.com A common route involves the N-alkylation of imidazole (B134444) with a haloacetate ester, followed by hydrolysis. nih.govajgreenchem.com For instance, a practical synthesis involves the reaction of imidazole with tert-butyl chloroacetate (B1199739), followed by a non-aqueous ester cleavage using titanium tetrachloride. nih.govnih.govdoaj.orgbeilstein-journals.orgsemanticscholar.org Another approach describes a solvent-free reaction of imidazole with tert-butyl chloroacetate in the presence of a base, followed by hydrolysis. ajgreenchem.com

The development of synthetic routes for the deuterated analogue, Imidazol-1-yl-acetic Acid-d2 Hydrochloride, would likely build upon these existing methods. The introduction of deuterium (B1214612) could be achieved by using a deuterated starting material, such as deuterated chloroacetic acid or a deuterated solvent in a key reaction step. The challenge lies in achieving high levels of deuteration in a cost-effective and environmentally friendly manner. Future research will likely focus on optimizing reaction conditions and exploring novel catalysts to facilitate the efficient and selective incorporation of deuterium into the acetic acid moiety of the molecule. The development of greener synthetic methods, minimizing the use of hazardous solvents and reagents, will also be a key consideration. ajgreenchem.com

Table 1: Comparison of Synthetic Routes for Imidazol-1-yl-acetic Acid Hydrochloride

| Method | Key Reagents | Advantages | Disadvantages |

| Titanium Tetrachloride Cleavage | Imidazole, tert-butyl chloroacetate, titanium tetrachloride | Practical, non-aqueous cleavage | Use of a hazardous reagent (TiCl4) |

| Solvent-Free Synthesis | Imidazole, tert-butyl chloroacetate, base | Environmentally friendly, high yield | Potential for side reactions |

Expansion of Stable Isotope Labelled Imidazole Derivatives for Broadened Research Applications

Stable isotope labeling is a powerful technique used in various scientific disciplines, from metabolic research to environmental science. nih.gov The incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule allows for its detection and tracking without the need for radioactive materials. nih.gov

The availability of this compound would significantly expand the toolkit for researchers studying biological systems. As an isotopically labeled version of a key biological building block, it could be used as a tracer to follow the metabolic fate of imidazol-1-yl-acetic acid and related compounds in cells and organisms. medchemexpress.com This could provide valuable insights into various metabolic pathways and their dysregulation in disease. Furthermore, the use of stable isotope-labeled compounds is crucial for quantitative proteomics and metabolomics studies, enabling accurate measurement of changes in protein and metabolite levels. nih.gov

Integration of this compound in Advanced Multidimensional Analytical Platforms

The unique spectroscopic properties of deuterated compounds make them ideal for use in advanced analytical platforms. The primary application of this compound in this context would be as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, an isotopically labeled internal standard is crucial for accurate quantification of the non-labeled analyte. Since this compound has a slightly higher mass than its non-deuterated counterpart, it can be easily distinguished in a mass spectrum, allowing for precise determination of the concentration of the target molecule in complex biological samples. ajgreenchem.com

In NMR spectroscopy, the deuterium signal is typically silent in proton NMR, which can simplify complex spectra and aid in structure elucidation. The predicted ¹H NMR spectrum of imidazoleacetic acid in D₂O shows distinct peaks that can be used for identification and analysis. The use of the deuterated analogue could further refine these analyses.

Table 2: Analytical Techniques Benefiting from this compound

| Analytical Technique | Application of Deuterated Analogue |

| Mass Spectrometry (MS) | Internal standard for accurate quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Simplification of spectra, aid in structure elucidation |

Potential as Research Tools in Enzyme Inhibition Studies and Biochemical Pathway Elucidation

Imidazol-1-yl-acetic acid and its derivatives are known to be involved in various biochemical processes and have been investigated for their potential as enzyme inhibitors. chemimpex.com For example, some acetic acid derivatives have shown inhibitory activity against enzymes like aldose reductase. nih.gov The non-deuterated form of imidazol-1-yl-acetic acid is utilized in biochemical research, particularly in studies of enzyme activity and protein interactions. chemimpex.com

The deuterated analogue, this compound, could be a valuable tool in these studies. The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with its heavier isotope. By comparing the enzymatic conversion of the deuterated and non-deuterated forms of imidazol-1-yl-acetic acid, researchers can gain insights into the reaction mechanism and the rate-limiting steps of the enzymatic process. This information is crucial for the design of more potent and specific enzyme inhibitors.

Exploration of Imidazol-1-yl-acetic Acid Derivatives in Coordination Chemistry and Catalysis Research

The imidazole ring is a fundamental component in coordination chemistry, readily forming complexes with a variety of metal ions. rsc.org Imidazole and its derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds with diverse applications in catalysis, materials science, and bioinorganic chemistry. rsc.org 1H-Imidazole-1-acetic acid itself is recognized for its ability to act as a chelating agent, making it valuable in catalysis and material science. chemimpex.com

The availability of this compound would allow for more detailed mechanistic studies of these coordination and catalytic processes. By using the deuterated ligand, researchers could employ techniques like NMR and vibrational spectroscopy to probe the coordination environment of the metal center and to follow the transformation of the ligand during a catalytic cycle. This could lead to a better understanding of the structure-activity relationships in these systems and facilitate the design of more efficient and selective catalysts.

Q & A

Q. What are the optimal synthetic routes for Imidazol-1-yl-acetic Acid-d2 Hydrochloride, and how do solvent/base systems influence yield?

The synthesis typically involves a multi-step reaction starting with benzyl alcohol, chloroacetyl chloride, imidazole, and HCl. Optimization studies show that DMF as a solvent and K₂CO₃ as a base yield higher efficiency due to enhanced nucleophilic substitution and deprotonation kinetics . Challenges include managing water solubility during acid isolation, which necessitates evaporation instead of solvent extraction .

Q. How can researchers validate the structural integrity of this compound?

Structural confirmation requires a combination of techniques:

- NMR : Deuterium incorporation (d2) is verified via <sup>2</sup>H NMR or <sup>1</sup>H NMR signal splitting.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern.

- X-ray Crystallography : Resolves crystal packing and hydrogen bonding with the hydrochloride counterion .

Q. What analytical methods ensure purity in deuterated imidazole derivatives?

Q. Why does this compound exhibit high water solubility, and how does this affect experimental design?

The carboxylic acid and hydrochloride groups enhance hydrophilicity, complicating organic solvent extraction. Researchers often lyophilize aqueous solutions or use ion-pairing agents (e.g., tetrabutylammonium bromide) for phase separation .

Advanced Research Questions

Q. How do deuterium substitutions (d2) impact the compound’s pharmacokinetic or metabolic stability in biological studies?

Deuterium at specific positions slows metabolic degradation via the kinetic isotope effect (KIE), extending half-life in vivo. Comparative studies with non-deuterated analogs require LC-MS/MS to track deuterium retention in plasma or tissue samples .

Q. What computational strategies can predict reaction pathways for scaling up synthesis?

Quantum chemical calculations (e.g., DFT) model transition states to identify rate-limiting steps. Coupled with cheminformatics, this narrows optimal conditions (e.g., temperature, solvent polarity) and reduces trial-and-error experimentation .

Q. How do researchers resolve contradictions in reported synthetic yields for imidazole-acetic acid derivatives?

Discrepancies often arise from purification methods (e.g., recrystallization vs. column chromatography) or residual solvents affecting crystallinity. Systematic reproducibility studies under controlled conditions (humidity, temperature) are recommended .

Q. What role does this compound play in probing enzymatic mechanisms?

As a deuterated substrate, it traces hydrogen transfer in enzyme active sites via kinetic isotope effect (KIE) studies. For example, in histidine decarboxylase assays, deuterium labeling reveals protonation/deprotonation steps using stopped-flow spectroscopy .

Q. How can hygroscopicity be mitigated during storage and handling?

Q. What strategies enable selective functionalization of the imidazole ring in deuterated analogs?

Electrophilic aromatic substitution (e.g., nitration) is guided by directing groups. The acetic acid moiety acts as a meta-director, while deuterium at C2/C4 positions alters electronic density, verified by Hammett plots and <sup>13</sup>C NMR chemical shifts .

Methodological Notes

- Isotopic Purity : Confirm deuterium enrichment (>98%) via isotopic ratio MS to avoid kinetic interference in biological assays .

- Safety : Handle hydrochloride salts in fume hoods; HCl vapors require scrubbers.

- Data Reproducibility : Document solvent batch, humidity, and crystallization kinetics to align with literature protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.